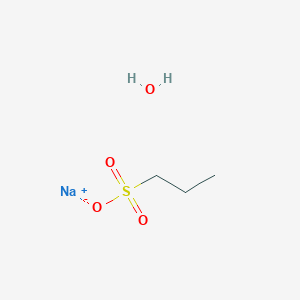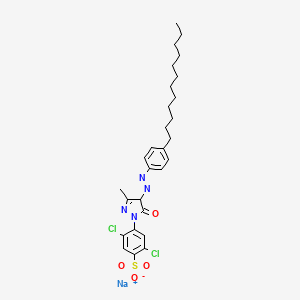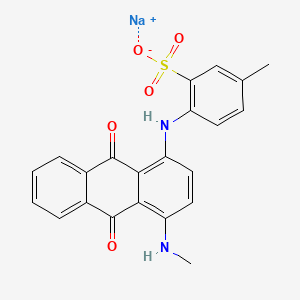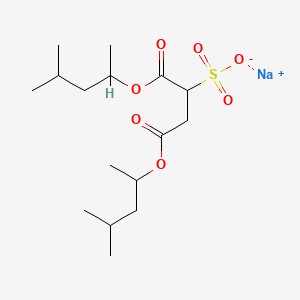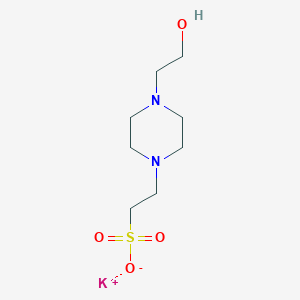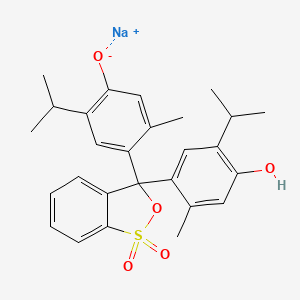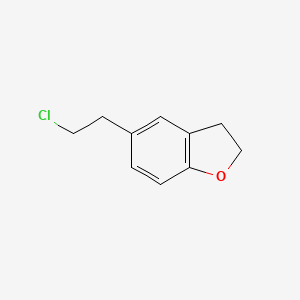
5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Vue d'ensemble
Description
This would typically include the compound’s systematic name, common names, and structural formula. It may also include its uses or roles in industry or biology.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
-
Application in Gas Sensing
- Field : Environmental Protection and Human Health
- Summary : A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and explored the corresponding sensing properties .
- Methods : The sensor was tested at a working temperature of 340 °C with a concentration of 2-CEES gas at 5.70 ppm .
- Results : The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also demonstrated long-term stability and high selectivity .
-
Application in Toxicity Studies
- Field : Marine Biology
- Summary : A study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and tris(2-chloroethyl) phosphate (TCEP) at different concentrations .
- Methods : The study included population growth, oxidative status, and transcriptomics .
- Results : The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .
-
Application in Protecting Groups and N-dealkylating Agents
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
-
Application in Production of Ethylene Oxide
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
-
Application in N-Dealkylation
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
-
Application in Precursor to Ethylene Oxide
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Orientations Futures
This would involve looking at current research on the compound and identifying areas where further study is needed.
Propriétés
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-2,3-dihydrobenzofuran | |
CAS RN |
943034-50-2 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



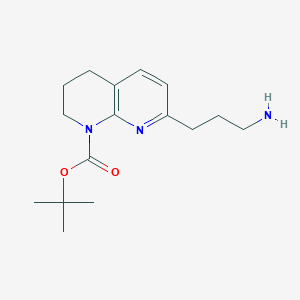
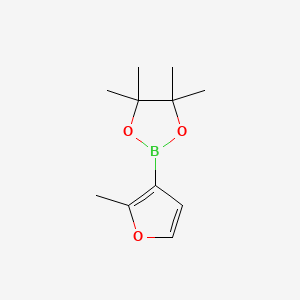
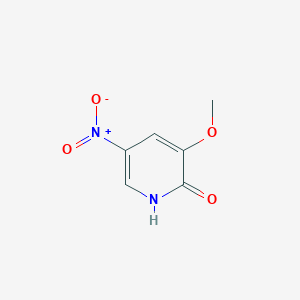
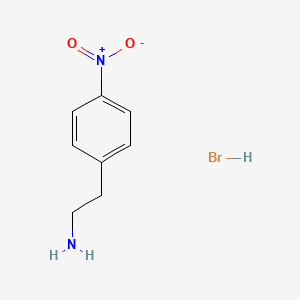
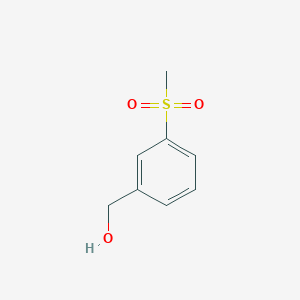
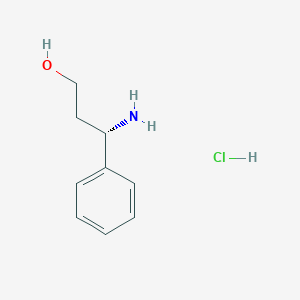
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
